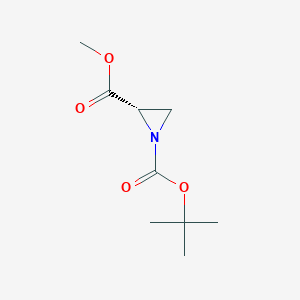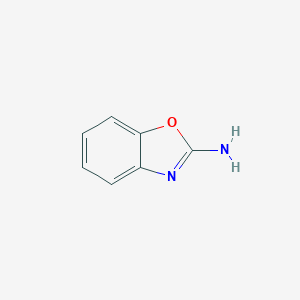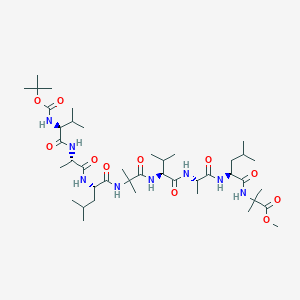
t-Butyloxycarbonyl-valyl-alanyl-leucyl-2-aminoisobutyryl-valyl-alanyl-leucyl-2-aminoisobutyryl methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
T-Butyloxycarbonyl-valyl-alanyl-leucyl-2-aminoisobutyryl-valyl-alanyl-leucyl-2-aminoisobutyryl methyl ester, commonly known as Boc-Val-Ala-Leu-Ile-Ala-Leu-Ile-OMe, is a synthetic peptide that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This peptide has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.
Mechanism Of Action
The mechanism of action of Boc-Val-Ala-Leu-Ile-Ala-Leu-Ile-OMe involves its ability to interact with cell membranes and induce apoptosis in cancer cells. This peptide has been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspases. Additionally, Boc-Val-Ala-Leu-Ile-Ala-Leu-Ile-OMe has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis.
Biochemical And Physiological Effects
Boc-Val-Ala-Leu-Ile-Ala-Leu-Ile-OMe has been shown to have various biochemical and physiological effects. This peptide has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and inhibit the activity of MMPs. Additionally, Boc-Val-Ala-Leu-Ile-Ala-Leu-Ile-OMe has been shown to penetrate cell membranes, making it a potential candidate for drug delivery. Furthermore, this peptide has exhibited antimicrobial activity against various bacterial strains.
Advantages And Limitations For Lab Experiments
One of the advantages of using Boc-Val-Ala-Leu-Ile-Ala-Leu-Ile-OMe in lab experiments is its ability to induce apoptosis in cancer cells and inhibit cell proliferation. Additionally, this peptide has been shown to penetrate cell membranes, making it a potential candidate for drug delivery. However, one of the limitations of using Boc-Val-Ala-Leu-Ile-Ala-Leu-Ile-OMe in lab experiments is its relatively high cost and the need for specialized equipment and expertise for its synthesis.
Future Directions
There are several future directions for the use of Boc-Val-Ala-Leu-Ile-Ala-Leu-Ile-OMe in scientific research. One potential direction is the development of new cancer therapies based on this peptide. Additionally, Boc-Val-Ala-Leu-Ile-Ala-Leu-Ile-OMe could be further studied for its potential as a carrier molecule for drug delivery. Furthermore, this peptide could be modified to enhance its antimicrobial activity and potentially be used as a new class of antibiotics.
Synthesis Methods
The synthesis of Boc-Val-Ala-Leu-Ile-Ala-Leu-Ile-OMe involves the use of solid-phase peptide synthesis (SPPS) technique. This method involves the sequential addition of amino acids to a growing peptide chain, which is attached to a solid support. The Boc-Val-Ala-Leu-Ile-Ala-Leu-Ile-OMe peptide is synthesized in a stepwise manner, starting from the C-terminus to the N-terminus. The final product is obtained by cleaving the peptide from the solid support and deprotecting the Boc groups.
Scientific Research Applications
Boc-Val-Ala-Leu-Ile-Ala-Leu-Ile-OMe has been extensively studied for its potential therapeutic applications in cancer treatment, drug delivery, and antimicrobial activity. This peptide has been shown to have cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, Boc-Val-Ala-Leu-Ile-Ala-Leu-Ile-OMe has been used as a carrier molecule for drug delivery due to its ability to penetrate cell membranes. Furthermore, this peptide has exhibited antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
properties
CAS RN |
127363-91-1 |
|---|---|
Product Name |
t-Butyloxycarbonyl-valyl-alanyl-leucyl-2-aminoisobutyryl-valyl-alanyl-leucyl-2-aminoisobutyryl methyl ester |
Molecular Formula |
C42H76N8O11 |
Molecular Weight |
869.1 g/mol |
IUPAC Name |
methyl 2-methyl-2-[[(2S)-4-methyl-2-[[(2S)-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[(2S)-4-methyl-2-[[(2S)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]propanoyl]amino]pentanoyl]amino]propanoyl]amino]butanoyl]amino]propanoyl]amino]pentanoyl]amino]propanoate |
InChI |
InChI=1S/C42H76N8O11/c1-21(2)19-27(45-32(52)26(10)44-36(56)30(24(7)8)48-39(59)61-40(11,12)13)33(53)49-41(14,15)37(57)47-29(23(5)6)35(55)43-25(9)31(51)46-28(20-22(3)4)34(54)50-42(16,17)38(58)60-18/h21-30H,19-20H2,1-18H3,(H,43,55)(H,44,56)(H,45,52)(H,46,51)(H,47,57)(H,48,59)(H,49,53)(H,50,54)/t25-,26-,27-,28-,29-,30-/m0/s1 |
InChI Key |
RSDDIXBRSNNUJI-WPMUBMLPSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)OC)NC(=O)[C@H](C(C)C)NC(=O)C(C)(C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C |
SMILES |
CC(C)CC(C(=O)NC(C)(C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)OC)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)(C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)OC)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C |
Other CAS RN |
127363-91-1 |
sequence |
VALXVALX |
synonyms |
Boc-Val-Ala-Leu-Aib-Val-Ala-Leu-Aib-OMe t-butyloxycarbonyl-valyl-alanyl-leucyl-2-aminoisobutyryl-valyl-alanyl-leucyl-2-aminoisobutyryl methyl ester VALU-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-methyl-7-nitrobenzo[d]thiazol-2(3H)-one](/img/structure/B146083.png)
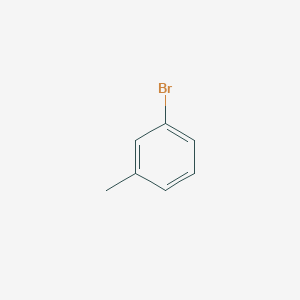
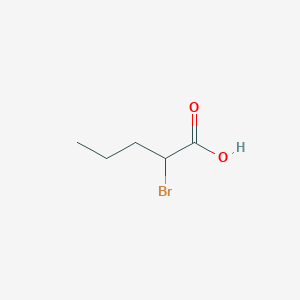
![1-Acetyl-3,4-dihydrobenzo[cd]indol-5-one](/img/structure/B146090.png)

![3,4-dihydrobenzo[cd]indol-5(1H)-one](/img/structure/B146096.png)
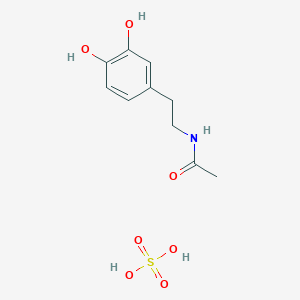
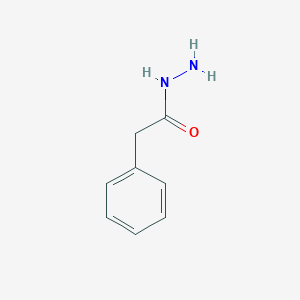
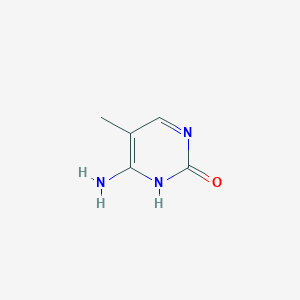
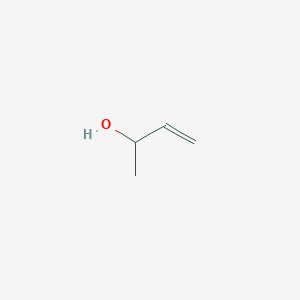
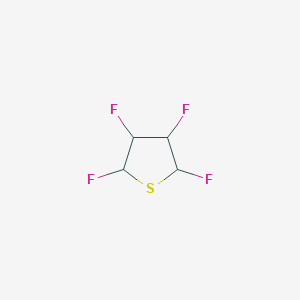
![2-(Acetylamino)-2-[2-[2-nitro-3-(phenylmethoxy)phenyl]-2-oxoethyl]propanedioic Acid 1,3-Diethyl Ester](/img/structure/B146112.png)
